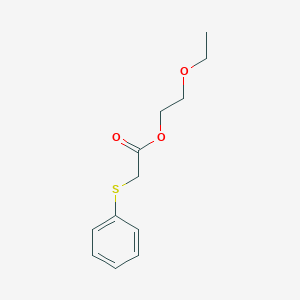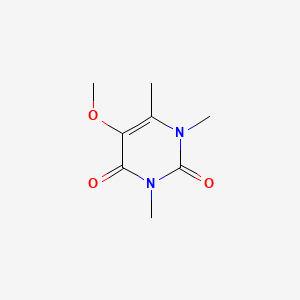![molecular formula C30H34N4O4 B14266129 N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] CAS No. 183478-41-3](/img/structure/B14266129.png)
N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylene core linked to two ethanediamide groups, each further connected to a 4-phenylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable dihalogen precursor reacts with a nucleophile under controlled conditions. For instance, the preparation of similar compounds has been reported by double nucleophilic substitution of a dihalogen precursor with sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
N,N’-Bis(salicylidene)-1,2-phenylenediamine: A chelating agent for metal ions.
N,N’-[1,2-Phenylenebis(nitrilomethylylidene-2,1-phenylene)]bis(4-methylbenzenesulfonamide): Used in the synthesis of bioactive compounds.
Uniqueness
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is unique due to its specific structure, which combines a 1,2-phenylene core with ethanediamide and phenylbutyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
183478-41-3 |
|---|---|
Fórmula molecular |
C30H34N4O4 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
N'-[2-[[2-oxo-2-(4-phenylbutylamino)acetyl]amino]phenyl]-N-(4-phenylbutyl)oxamide |
InChI |
InChI=1S/C30H34N4O4/c35-27(31-21-11-9-17-23-13-3-1-4-14-23)29(37)33-25-19-7-8-20-26(25)34-30(38)28(36)32-22-12-10-18-24-15-5-2-6-16-24/h1-8,13-16,19-20H,9-12,17-18,21-22H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
Clave InChI |
DDGQMTNSHMLVQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNC(=O)C(=O)NC2=CC=CC=C2NC(=O)C(=O)NCCCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)

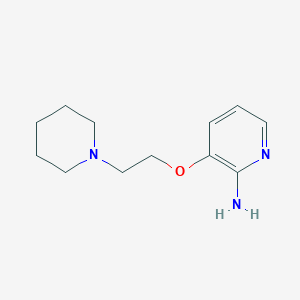
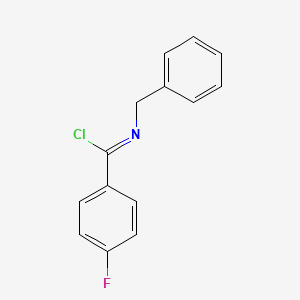
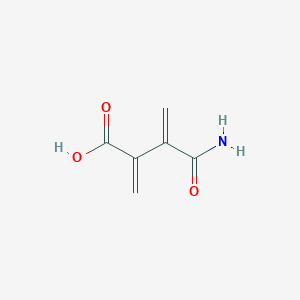
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
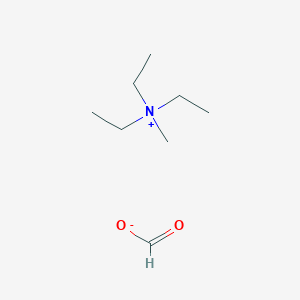
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)

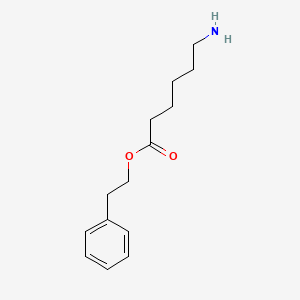
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
